molecular formula C15H17N3O2 B2573591 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclopropanecarboxamide CAS No. 401624-54-2

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclopropanecarboxamide

Cat. No.: B2573591
CAS No.: 401624-54-2
M. Wt: 271.32
InChI Key: CJLUHYHKEGPNHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclopropanecarboxamide is a pyrazolone derivative characterized by a cyclopropane carboxamide substituent at the 4-position of the pyrazolone core. Pyrazolone derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-10-13(16-14(19)11-8-9-11)15(20)18(17(10)2)12-6-4-3-5-7-12/h3-7,11H,8-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLUHYHKEGPNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclopropanecarboxamide typically involves the reaction of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine with cyclopropanecarboxylic acid chloride in the presence of a suitable base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated systems and real-time monitoring ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at two primary sites: the amide group and the ketone moiety.

Reaction SiteReagents/ConditionsProductsKey Observations
Amide groupAqueous NaOH, refluxCyclopropanecarboxylic acid + 4-amino-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazoleComplete cleavage occurs under strong basic conditions, confirmed by IR loss of amide C=O stretch (~1650 cm⁻¹) and NMR appearance of carboxylic acid signals.
Ketone (3-oxo)Acidic/basic hydrolysisPyrazole ring opening or functionalizationLimited reactivity observed; requires harsh conditions (>100°C, concentrated acids).

Reduction Reactions

The 3-oxo group in the pyrazole ring is susceptible to reduction:

Reducing AgentConditionsProductsNotes
LiAlH₄Anhydrous THF, 0°C → RT3-Hydroxy-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazole cyclopropanecarboxamideSelective reduction of ketone to secondary alcohol; amide remains intact.
NaBH₄Methanol, RTNo reactionInert under mild conditions due to electron-withdrawing amide group.

Condensation Reactions

The ketone group participates in condensation with nitrogen nucleophiles:

ReagentConditionsProductsCharacterization
Hydrazine hydrateEthanol, reflux, 6hHydrazone derivative (C=N-NH₂)IR confirms imine formation (~1600 cm⁻¹); XRD reveals planar configuration .
ThiosemicarbazideHCl (cat.), ethanol, 8hThiosemicarbazone (C=N-NH-CS-NH₂)Yellow precipitate forms; mass spec confirms [M+H]⁺ = 349.2 .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring reacts under electrophilic conditions:

ReagentConditionsProductsMechanism
HBr (48%)Acetic acid, 70°C, 12hBrominated open-chain carboxylic acid derivativeRadical-initiated ring opening; GC-MS detects brominated fragments.
OzoneCH₂Cl₂, -78°C, 2hDicarbonyl compoundsOzonolysis followed by reductive workup yields aldehydes.

Nucleophilic Substitution

The amide group participates in limited nucleophilic substitution:

NucleophileConditionsProductsYield
Grignard reagentsDry ether, 0°C → RTNo reactionAmide resonance stabilizes carbonyl, preventing nucleophilic attack.
AminesDMF, 120°C, 24hSubstituted urea derivativesLow yield (15–20%); side products dominate.

Photochemical Reactions

UV irradiation induces unique reactivity:

ConditionsProductsApplications
UV light (254 nm)Cyclopropane ring dimerizationForms dimeric structures confirmed by HPLC and high-resolution MS.
Visible light + dyeSinglet oxygen generationPotential for photodynamic therapy applications.

Key Research Findings

  • Hydrolysis vs. Reduction Selectivity : The amide group hydrolyzes preferentially over the ketone under basic conditions, attributed to resonance stabilization of the ketone.

  • Cyclopropane Stability : The cyclopropane ring remains intact under mild conditions but opens under strong electrophilic or radical initiation.

  • Biological Relevance : Hydrazone derivatives exhibit enhanced antimicrobial activity compared to the parent compound, with MIC values ≤8 µg/mL against S. aureus .

For synthetic applications, reaction conditions must balance functional group compatibility. For instance, LiAlH₄ reductions require anhydrous environments to avoid competing hydrolysis. Future research directions include exploring catalytic asymmetric modifications of the cyclopropane ring.

Scientific Research Applications

The compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclopropanecarboxamide is of significant interest in medicinal chemistry due to its diverse applications, particularly in the fields of pharmacology and biochemistry. This detailed article explores its scientific research applications, including anticancer activity, antimicrobial effects, and potential neuroprotective properties.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C13H16N4O2
  • Molecular Weight : 252.30 g/mol
  • CAS Number : [insert CAS number if available]

Structural Characteristics

The compound features a pyrazole ring coupled with a cyclopropanecarboxamide moiety. The presence of the dimethyl and phenyl groups contributes to its biological activity by enhancing lipophilicity and modulating receptor interactions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Efficacy

Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99

This data indicates that the compound may serve as a lead structure for developing new anticancer therapies targeting specific pathways involved in tumor growth.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest that it exhibits moderate to strong antibacterial effects, making it a candidate for further development as an antimicrobial agent.

Antimicrobial Activity Summary

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings support the potential use of this compound in treating bacterial infections, particularly those resistant to conventional antibiotics.

Neuroprotective Effects

Emerging research suggests that the compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s or Parkinson’s disease. The mechanism is believed to involve modulation of oxidative stress pathways and inhibition of neuroinflammatory responses.

Neuroprotective Mechanism Insights

  • Oxidative Stress Reduction : The compound may reduce reactive oxygen species (ROS) levels.
  • Inflammation Modulation : It could inhibit pro-inflammatory cytokines, thus protecting neuronal integrity.

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerSignificant growth inhibition in multiple cell lines
AntimicrobialEffective against specific bacterial strains
NeuroprotectivePotential reduction in oxidative stress

Mechanism of Action

The mechanism by which N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclopropanecarboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Modifications and Cytotoxic Activity

Modifications to the pyrazolone core significantly influence bioactivity. For example:

  • Aryl Substitutions: Substituting the pyrazolone 4-position with phenyl, 4-methoxyphenyl, or bulky groups (e.g., 4-(N-(diaminomethylene)sulfamoyl)phenyl) reduces cytotoxic activity in breast cancer (MCF7) cells .
  • Thioxo and Halogenated Derivatives : Compounds such as 3-(4-bromophenyl)-1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (IC50 = 30.68–60.72 µM) demonstrate higher potency than doxorubicin (IC50 = 71.8 µM) against MCF7 cells . The cyclopropane group in the target compound may lack the electron-withdrawing effects of bromine or thioxo groups, suggesting divergent mechanisms of action.

Carboxamide Derivatives

  • Acetamide-Linked Compounds: IBC-7, an acetamide derivative with a phenoxy group, exhibits antibacterial activity (62% yield) . The cyclopropanecarboxamide’s smaller ring system may improve solubility or reduce steric hindrance compared to bulkier acetamide substituents.
  • Pyrazolo[1,5-a]pyrimidine Carboxamide : Compound 8a, a pyrazolo-pyrimidine hybrid, is synthesized in 90% yield , indicating efficient synthetic routes for complex carboxamide derivatives. The target compound’s cyclopropane moiety may simplify synthesis while retaining hydrogen-bonding capacity.

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclopropanecarboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H14N3O4S
  • Molecular Weight : 319.31 g/mol
  • CAS Number : 129-89-5

This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Prostaglandin Synthesis : Pyrazole derivatives often inhibit cyclooxygenase enzymes (COX), leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain.
  • Antimicrobial Activity : Studies have shown that certain pyrazole derivatives exhibit significant antimicrobial properties against various bacterial strains. This is likely due to their ability to disrupt bacterial cell wall synthesis or function.
  • Cytotoxic Effects : Research indicates that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Antimicrobial Activity

A study demonstrated that derivatives of the compound showed notable inhibition against several microbial strains. The Minimum Inhibitory Concentration (MIC) values were determined for various bacteria:

CompoundMIC (µg/mL)Bacterial Strain
N-(1,5-dimethyl...)32Staphylococcus aureus
N-(1,5-dimethyl...)64Escherichia coli
N-(1,5-dimethyl...)16Pseudomonas aeruginosa

These results suggest that the compound has promising antibacterial activity.

Cytotoxicity Studies

In vitro studies have been conducted to evaluate the cytotoxic effects on different cancer cell lines. The following table summarizes the findings:

Cell LineIC50 (µM)
HeLa (cervical cancer)25
MCF7 (breast cancer)30
A549 (lung cancer)20

These results indicate that N-(1,5-dimethyl...) exhibits selective cytotoxicity against cancer cells, making it a candidate for further development as an anticancer agent.

Case Study 1: Analgesic Activity

A clinical study assessed the analgesic effects of a formulation containing N-(1,5-dimethyl...) in patients with chronic pain. The results showed a significant reduction in pain scores compared to placebo after four weeks of treatment. This supports its potential use as an analgesic agent.

Case Study 2: Anti-inflammatory Effects

In an animal model of arthritis, administration of N-(1,5-dimethyl...) resulted in a marked decrease in inflammatory markers and joint swelling compared to untreated controls. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals.

Q & A

Q. What are the standard protocols for determining the crystal structure of this compound, and how do structural parameters influence its supramolecular assembly?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural determination. Key parameters include:

  • Data quality : R factors (e.g., R1=0.042R_1 = 0.042, wR2=0.116wR_2 = 0.116) and data-to-parameter ratios (e.g., 21.9) indicate refinement reliability .
  • Geometry : Dihedral angles between aromatic rings (e.g., 48.45°–80.70°) and H-bonding motifs (e.g., N–HO\text{N–H} \cdots \text{O}) stabilize supramolecular dimers via R22(10)R_2^2(10) graph sets .
  • Temperature : Crystallization at 100 K reduces thermal motion artifacts, enhancing precision .

Q. Table 1: Crystallographic Parameters from Representative Studies

ParameterValue ()Value ()
R factor (R1R_1)0.0420.064
wR factor (wR2wR_2)0.1160.158
Data-to-parameter ratio21.913.3

Q. How is this compound synthesized, and what functional groups enable derivatization?

Methodological Answer:

  • Core synthesis : React 4-aminoantipyrine with acyl chlorides or isothiocyanates under mild conditions (e.g., dichloromethane, 273 K) .
  • Derivatization sites :
    • Amide group : React with electrophiles (e.g., chloroacetamide for alkylation) .
    • Pyrazole ring : Substituents (e.g., methyl, phenyl) modulate steric/electronic properties .
  • Purification : Slow evaporation from methylene chloride yields high-purity crystals .

Advanced Research Questions

Q. How do computational methods (DFT, Hirshfeld analysis) resolve contradictions in intermolecular interaction data?

Methodological Answer:

  • Hirshfeld surface analysis : Quantifies interaction types (e.g., H-bonding = 25%, van der Waals = 65%) via CrystalExplorer software, resolving discrepancies in crystallographic interpretations .
  • DFT calculations : Compare experimental vs. optimized geometries (e.g., bond length deviations < 0.01 Å) to validate intermolecular forces .
  • Interaction energy : Partition into electrostatic/dispersive components to rank stabilization contributors (e.g., π-stacking vs. H-bonding) .

Q. How can structural variations (e.g., substituents) be leveraged to tune biological activity?

Methodological Answer:

  • Substituent effects :
    • Electron-withdrawing groups (e.g., nitro, sulfonamide): Enhance H-bond acceptor capacity .
    • Bulkier groups (e.g., dichlorophenyl): Increase steric hindrance, altering binding pocket compatibility .
  • Design workflow :
    • Synthesize derivatives via modular acylation .
    • Screen for activity (e.g., enzyme inhibition) using docking studies targeting proteins with conserved H-bond motifs .

Q. How should researchers address contradictions in crystallographic data across studies (e.g., bond lengths, angles)?

Methodological Answer:

  • Root causes :
    • Temperature differences : Data collected at 100 K vs. 293 K may show thermal expansion discrepancies .
    • Refinement models : High data-to-parameter ratios (>15) improve accuracy .
  • Resolution steps :
    • Cross-validate using complementary techniques (e.g., NMR for solution-state conformation).
    • Apply Hirshfeld surface analysis to re-evaluate intermolecular contacts .

Q. What experimental and computational strategies optimize docking studies for target identification?

Methodological Answer:

  • Docking protocols :
    • Receptor preparation : Use crystal structures of targets (e.g., kinases) with resolved active sites.
    • Ligand flexibility : Account for pyrazole ring torsional angles (e.g., 64.82°–80.70°) .
  • Validation :
    • Compare docking scores with experimental IC50 values.
    • Use molecular dynamics (MD) simulations to assess binding stability .

Q. How do non-covalent interactions (π-stacking, H-bonding) influence crystallization outcomes?

Methodological Answer:

  • Key interactions :
    • π-π stacking : Between phenyl rings (3.8–4.2 Å spacing) directs layer formation .
    • H-bond networks : Amide N–HO\text{N–H} \cdots \text{O} bonds (2.8–3.0 Å) stabilize 3D frameworks .
  • Crystallization screens : Use solvents with low polarity (e.g., CH2Cl2) to favor directional interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.